![molecular formula C21H23N3O4 B2806764 ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate CAS No. 923096-23-5](/img/structure/B2806764.png)
ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate
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Overview
Description
The compound is a derivative of benzoic acid, specifically an ester, with an indole and urea group attached. Benzoic acid derivatives are commonly used in organic chemistry and have various applications, including in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an ester group (resulting from the benzoic acid), a urea group, and an indole group. These functional groups would significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of esters, ureas, and indoles. For instance, the ester group could undergo hydrolysis, transesterification, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an ester group could make it relatively polar and potentially give it a pleasant aroma .Scientific Research Applications
Green Chemistry and Sustainable Synthesis
The synthesis of this compound involves environmentally friendly methods. Here’s how it contributes to green chemistry:
- Ultrasound-Assisted Synthesis : Researchers have employed ultrasound waves to efficiently synthesize ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate . Ultrasound promotes reaction efficiency and reduces the need for harsh reagents.
Material Science and Polymer Applications
While not extensively studied, the compound’s structure suggests potential applications in material science:
- Polymer Modification : Incorporating this compound into polymers could enhance their properties, such as mechanical strength or thermal stability .
Organic Synthesis and Benzylic Position Reactions
The benzylic position of this compound offers interesting reactivity:
- Benzylic Halide Reactions : Researchers explore reactions at the benzylic position, including substitution and elimination pathways . These reactions can lead to diverse derivatives.
Analytical Chemistry and Impurity Profiling
Understanding impurities in drug substances is crucial for safety and efficacy:
- Impurity Characterization : Ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate may have impurities during synthesis. Analytical techniques help identify and quantify these impurities .
Ionic Liquids and Thermodynamic Studies
The compound’s derivatives could find applications in ionic liquids:
- Ionic Liquid Synthesis : Related compounds, such as 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate, have been synthesized and studied . These ionic liquids exhibit unique properties.
Mechanism of Action
properties
IUPAC Name |
ethyl 4-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-28-20(25)15-8-10-16(11-9-15)22-21(26)23-18-14-24(12-13-27-2)19-7-5-4-6-17(18)19/h4-11,14H,3,12-13H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKLNSFNJFIEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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